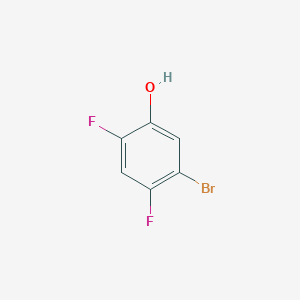

5-Bromo-2,4-difluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWZDGMZGVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431465 | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355423-48-2 | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2,4-difluorophenol

CAS Number: 355423-48-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-difluorophenol, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry, particularly in the development of targeted protein degraders. This document details its physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

This compound is a substituted phenol containing two fluorine atoms and one bromine atom on the aromatic ring. This unique combination of halogens imparts specific electronic and steric properties that are advantageous in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 355423-48-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃BrF₂O | [1][5] |

| Molecular Weight | 208.99 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical State | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| SMILES | Oc1cc(Br)c(F)cc1F | [1] |

| InChI | InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves two main steps: the bromination of 2,4-difluoroaniline to yield 5-bromo-2,4-difluoroaniline, followed by the diazotization of the aniline and subsequent hydrolysis to the target phenol.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 5-Bromo-2,4-difluoroaniline (Precursor)

This protocol is adapted from established methods for the bromination of anilines.

Materials:

-

2,4-Difluoroaniline

-

Bromine

-

Hydrochloric acid (HCl)

-

Sodium sulfite

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 2,4-difluoroaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled aniline solution while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium sulfite to destroy any excess bromine.

-

Neutralize the reaction mixture with a solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 5-bromo-2,4-difluoroaniline, which can be purified by recrystallization or column chromatography.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the general procedure for the hydrolysis of diazonium salts.[6][7][8]

Materials:

-

5-Bromo-2,4-difluoroaniline

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water

-

Diethyl ether

Procedure:

-

Prepare a solution of 5-bromo-2,4-difluoroaniline in dilute sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.

-

To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.

-

The this compound may be collected by steam distillation or by cooling the reaction mixture and extracting with diethyl ether.

-

Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not publicly available. The following data is predicted based on the analysis of its chemical structure and comparison with similar halogenated phenols.[9]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5-7.7 | d | H-6 |

| ~7.1-7.3 | d | H-3 |

| ~5.0-6.0 | br s | -OH |

Predicted in CDCl₃. The aromatic protons will exhibit coupling with the adjacent fluorine atoms, resulting in doublets or more complex multiplets.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~155-160 | d | C-F (ipso-C2) |

| ~150-155 | d | C-F (ipso-C4) |

| ~140-145 | s | C-OH (C1) |

| ~120-125 | d | C-6 |

| ~110-115 | d | C-3 |

| ~95-100 | s | C-Br (C5) |

Predicted in CDCl₃. Carbons attached to fluorine will appear as doublets due to ¹J-CF coupling. Other carbons in the ring may show smaller couplings to fluorine.

Infrared (IR) Spectroscopy (Predicted Key Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Strong, Broad | O-H Stretch |

| 1500-1600 | Medium-Strong | Aromatic C=C Stretch |

| 1200-1300 | Strong | C-O Stretch |

| 1100-1200 | Strong | C-F Stretch |

Application in Drug Development: A Building Block for PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The phenolic hydroxyl group of this compound can be readily functionalized to attach a linker, while the bromo- and difluoro-substituted phenyl ring can serve as a core scaffold or be incorporated into a warhead that binds to the protein of interest.

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a phenolic building block typically involves a multi-step process.

Caption: General workflow for synthesizing a PROTAC using a phenolic building block.

Mechanism of Action of PROTACs

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 355423-48-2 | MFCD20231458 | this compound [aaronchem.com]

- 3. achmem.com [achmem.com]

- 4. 355423-48-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. calpaclab.com [calpaclab.com]

- 6. youtube.com [youtube.com]

- 7. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Bromo-2,4-difluorophenol

This technical guide provides essential information on 5-Bromo-2,4-difluorophenol, tailored for researchers, scientists, and professionals in drug development. Below, you will find key data, including its molecular formula and weight, presented in a structured format.

Core Compound Properties

This compound is an aromatic organic compound that serves as a valuable building block in various synthetic applications, particularly in the development of pharmaceuticals and other complex molecules. Its halogenated structure imparts specific reactivity and properties that are sought after in medicinal chemistry.

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂O | [1][2][3] |

| Molecular Weight | 208.99 g/mol | [2][3] |

| Alternate Molecular Weight | 209 g/mol | [1] |

| CAS Number | 355423-48-2 | [1][3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | OC1=CC(Br)=C(F)C=C1F | [3] |

| InChI Key | ZLUWZDGMZGVBGM-UHFFFAOYSA-N | [3] |

| Purity | ≥95% | [3] |

| Physical State | Solid | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions involving this compound are typically proprietary to the manufacturing institution or are published in peer-reviewed scientific literature. The public-domain information from chemical suppliers does not provide comprehensive experimental methodologies. For specific applications, researchers are advised to consult academic journals, patent literature, or specialized chemical synthesis databases.

Logical Relationship of Compound Identifiers

The following diagram illustrates the logical flow from the compound's formal name to its fundamental chemical properties.

References

An In-depth Technical Guide to 5-Bromo-2,4-difluorophenol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-difluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and two fluorine atoms on a benzene ring, allows for a variety of chemical modifications. This makes it a valuable precursor in the synthesis of complex molecules, including those with potential therapeutic applications such as kinase inhibitors and protein degraders.[1] The presence of fluorine atoms can significantly influence the physicochemical properties of resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, which are desirable characteristics in drug design.[2]

Physical and Chemical Properties

While specific experimental data for some physical properties of this compound are not widely reported in publicly available literature, the available information from chemical suppliers and safety data sheets allows for a summary of its key characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 355423-48-2 | [1][3][4] |

| Molecular Formula | C₆H₃BrF₂O | [1][3] |

| Molecular Weight | 208.99 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity (typical) | ≥95% | [1] |

Note: Specific values for melting point, boiling point, density, and pKa for the 5-bromo-2,4-difluoro isomer are not consistently available. Data for other isomers should be used with caution.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. For the related compound, 5-bromo-2,4-difluoroaniline, two aromatic protons are observed with complex couplings to each other and to the two fluorine atoms.[5]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electronegative halogen and hydroxyl substituents. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-O, aromatic C-H, and C-Br/C-F bonds. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ region. Absorptions corresponding to C-F and C-Br stretching will be present in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[6] Fragmentation patterns would likely involve the loss of the bromine atom, carbon monoxide (CO), and potentially HF.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature. However, general methods for the bromination of substituted phenols are well-established.

Synthesis of Halogenated Phenols (General Procedure)

A common method for the synthesis of brominated phenols involves the electrophilic aromatic substitution of a phenol with a brominating agent.

Workflow for the Synthesis of a Brominated Phenol

Caption: A generalized workflow for the synthesis of this compound via electrophilic bromination.

Materials:

-

2,4-Difluorophenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., chloroform, acetic acid)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4-difluorophenol in the chosen solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) to the cooled solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.[8]

Purification

Purification of the final product is critical to remove unreacted starting materials and byproducts.

Workflow for Purification

Caption: General purification workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The bromine atom provides a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse molecular fragments.

Logical Relationship in Kinase Inhibitor Synthesis

Caption: Synthetic utility of this compound in kinase inhibitor synthesis.

The difluorinated phenol moiety itself can be a key pharmacophore, engaging in specific interactions within the ATP-binding site of kinases. For instance, related difluorophenol derivatives have been incorporated into inhibitors of Vaccinia-related Kinases (VRK1 and VRK2), where the difluorophenol group forms favorable polar interactions with conserved residues in the ATP-binding site.[9] While specific examples detailing the use of this compound are not abundant in the literature, its structural motifs are present in various patented kinase inhibitors, suggesting its utility in this area.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 5-Bromo-2,4-difluorophenol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-2,4-difluorophenol (CAS No. 355423-48-2), a halogenated phenol of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining these spectra are also provided, along with a logical workflow for the spectroscopic analysis of this and similar compounds.

Introduction

This compound is a substituted aromatic compound whose structural features—a hydroxyl group, two fluorine atoms, and a bromine atom—suggest its potential as a versatile building block in the synthesis of complex organic molecules. The presence and position of these functional groups are expected to significantly influence its spectroscopic properties. This guide aims to provide a foundational understanding of these properties to aid in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, such as 2,4-difluorophenol and other brominated and fluorinated phenols, and are supported by established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) (Hz) | Assignment |

| ~ 7.3 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | H-6 |

| ~ 6.9 - 7.1 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 | H-3 |

| ~ 5.5 - 6.5 | Broad singlet (br s) | - | -OH |

Note: Spectra are predicted for a CDCl₃ solvent. Chemical shifts are referenced to TMS at 0.00 ppm. The multiplicity of the aromatic protons will be complex due to coupling with both the adjacent proton and the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) (ppm) | Expected Multiplicity (due to C-F Coupling) |

| C-1 (-OH) | 145 - 150 | Doublet of doublets (dd) |

| C-2 (-F) | 153 - 158 | Doublet of doublets (dd) |

| C-3 | 105 - 110 | Doublet (d) |

| C-4 (-F) | 150 - 155 | Doublet of doublets (dd) |

| C-5 (-Br) | 100 - 105 | Doublet (d) |

| C-6 | 120 - 125 | Doublet (d) |

Note: Spectra are predicted for a CDCl₃ solvent with proton decoupling. Chemical shifts are referenced to TMS at 0.00 ppm. The multiplicities are due to one-bond and multi-bond couplings with the fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| 1300 - 1200 | Strong | C-O Stretch |

| 1200 - 1100 | Strong | C-F Stretch |

| 800 - 700 | Strong | C-Br Stretch |

Note: Predicted for a KBr pellet or neat sample.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Predicted Relative Intensity (%) | Assignment |

| 210/208 | High | [M]⁺ (Molecular Ion) |

| 182/180 | Medium | [M - CO]⁺ |

| 129 | Medium | [M - Br]⁺ |

| 101 | Medium | [M - Br - CO]⁺ |

Note: Predicted for electron ionization (EI) at 70 eV. The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio for all bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal. For ¹H NMR, integrate the signals to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer. For GC-MS analysis, inject the sample onto a suitable GC column for separation prior to introduction into the mass spectrometer.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a monobrominated compound. Analyze the fragmentation pattern to identify characteristic losses and deduce structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis and characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, which can serve as a valuable reference for its synthesis, identification, and further application. The included experimental protocols offer a standardized approach for obtaining high-quality spectral data. The logical workflow presented herein outlines a systematic methodology for the structural elucidation of this and other novel chemical entities. It is anticipated that as this compound becomes more widely studied, experimental data will become available to validate and refine the predictions made in this guide.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,4-difluorophenol. Due to the absence of publicly available experimental spectra for this specific compound, this guide is based on predictive data derived from the analysis of structurally related molecules, including 2,4-difluorophenol and 5-bromo-2,4-difluoroaniline. This guide offers valuable insights for the structural elucidation and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring, in addition to the signal for the hydroxyl proton. The chemical shifts and coupling patterns are significantly influenced by the presence of the two electron-withdrawing fluorine atoms and the bromine atom.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.10 - 7.30 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| H-6 | ~7.40 - 7.60 | Doublet of doublets (dd) | ³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-3 |

| -OH | ~5.0 - 6.0 | Broad singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electronegativity of the substituents (F, Br, OH), and the signals for the carbons directly bonded to fluorine will appear as doublets due to ¹J(C-F) coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (C-OH) | ~145 - 150 | Doublet of doublets (dd) | ²J(C-F) ≈ 10-15, ⁴J(C-F) ≈ 2-4 |

| C-2 (C-F) | ~155 - 160 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-3 | ~115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-4 (C-F) | ~150 - 155 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-5 (C-Br) | ~100 - 105 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-6 | ~125 - 130 | Singlet (s) | N/A |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

NMR spectrometer (a 300 MHz or higher frequency instrument is recommended for better resolution)

Sample Preparation:

-

For ¹H NMR: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

For ¹³C NMR: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-10 ppm is typically sufficient.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-180 ppm is generally appropriate. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualization of NMR Structural Correlations

The following diagram illustrates the logical relationships between the protons and carbons in the this compound molecule and their expected NMR signals.

Caption: Predicted NMR signal assignments for this compound.

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 5-Bromo-2,4-difluorophenol (CAS No. 355423-48-2), a key building block in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

GHS Pictogram:

-

GHS07: Harmful/Irritant[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for proper storage and handling.

| Property | Value | Reference |

| CAS Number | 355423-48-2 | [1][3] |

| Molecular Formula | C6H3BrF2O | [1][4] |

| Molecular Weight | 208.99 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | 95% - ≥96% | [1][4] |

| Storage | Sealed in dry, 2-8°C | [2] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidental exposure and ensuring the stability of this compound.

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][6]

-

Wash hands and any exposed skin thoroughly after handling.[1][6]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1]

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[6]

-

Store in a cool, dry place away from incompatible substances.

-

Keep away from sources of ignition.[7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Category | Specification | Reference |

| Eye/Face Protection | Chemical splash goggles or a face shield that meets ANSI Z87.1 standards. | [5] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving may be appropriate for extended contact. | [5] |

| Body Protection | A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat. | [5] |

| Respiratory Protection | All handling should be performed within a certified chemical fume hood to avoid inhalation of vapors. | [5] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [6][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. | [1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention. | [6][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Immediately call a POISON CENTER or doctor. | [1][8] |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard and clean the affected area.

Personal Precautions:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Evacuate unnecessary personnel from the area.

Environmental Precautions:

-

Prevent the chemical from entering drains, sewers, or waterways.

Methods for Cleaning Up:

-

For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

-

Collect the spilled material into a suitable, labeled container for disposal.

-

Wash the spill area thoroughly with soap and water.

Logical Workflow for Handling a Chemical Spill:

Caption: Logical workflow for handling a chemical spill.

Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards Arising from the Chemical:

-

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[9]

-

Hazardous combustion products may include carbon oxides, hydrogen bromide, and hydrogen fluoride.[9]

Advice for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be disposed of as hazardous waste. Do not allow the product to enter the environment.

Toxicological Information

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

No information was found regarding carcinogenicity, mutagenicity, or reproductive toxicity.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. achmem.com [achmem.com]

- 3. This compound | CAS 355423-48-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

solubility of 5-Bromo-2,4-difluorophenol in organic solvents

An In-depth Technical Guide on the Solubility of 5-Bromo-2,4-difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a polar hydroxyl group capable of hydrogen bonding, two electron-withdrawing fluorine atoms, and a bromine atom, results in a unique polarity profile. Understanding the solubility of this compound in various organic solvents is paramount for process chemistry, reaction optimization, purification, and formulation development.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted solubility based on fundamental chemical principles. Furthermore, it details the standardized experimental protocols required for the precise and reliable determination of its thermodynamic solubility.

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses both a hydrophilic (polar) hydroxyl group and a larger, more hydrophobic (nonpolar) bromodifluorophenyl ring. This amphiphilic nature dictates its solubility across a range of organic solvents. The polar -OH group can form strong hydrogen bonds with protic solvents, while the overall molecule can engage in dipole-dipole interactions with aprotic polar solvents. Its solubility in nonpolar solvents is expected to be limited.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions between the solvent and the polar C-F, C-Br, and C-O bonds contribute to good solubility. DMSO is known to dissolve a wide range of polar and nonpolar substances. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Sparingly Soluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents, where only weak van der Waals forces would be at play.[2] |

Note: This table is predictive and based on general chemical principles. Experimental verification is essential for quantitative assessment.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature and pressure.[3] It represents the true equilibrium solubility and is a critical parameter for drug development.[3][4] The most reliable and widely used method for its determination is the shake-flask method.[4][5]

The Shake-Flask Method

The shake-flask method is considered the gold standard for measuring thermodynamic solubility.[4] The procedure involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to ensure equilibrium is reached.[6]

Principle: An excess of the solid solute is suspended in a known volume of solvent and agitated at a constant temperature until the dissolution and precipitation rates are equal, establishing a thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured.

General Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for an extended period, typically 24 to 48 hours, to ensure equilibrium is achieved.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. The saturated solution is then carefully separated from the undissolved solid, typically by centrifugation or filtration.[4] Care must be taken to avoid filter sorption, especially with hydrophobic compounds.[4]

-

Quantification: Analyze the concentration of this compound in the clear filtrate/supernatant using a suitable analytical method, such as gravimetric analysis or HPLC.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a direct and simple method for determining the concentration of a solute in a saturated solution.[8][9]

Methodology:

-

Sample Collection: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed, dry evaporating dish.[8]

-

Solvent Evaporation: Carefully evaporate the solvent from the dish under controlled conditions (e.g., a gentle stream of nitrogen or a vacuum oven at a temperature that will not cause the solute to sublime or decompose).

-

Drying and Weighing: Dry the dish containing the solid residue to a constant weight in an oven, cooling it in a desiccator before each weighing.[8][10]

-

Calculation: The solubility is calculated by dividing the final mass of the dried residue by the initial volume of the solvent aliquot taken. The result is typically expressed in mg/mL or g/100 mL.[10]

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, offering advantages in accuracy and the ability to detect potential degradation of the compound.[3][4]

Methodology:

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the HPLC peak area against the concentration of these standards.

-

Sample Preparation: Withdraw an aliquot of the clear, saturated solution obtained from the shake-flask method. Dilute this aliquot with a known factor using the same solvent to bring its concentration within the linear range of the calibration curve.[11]

-

HPLC Analysis: Inject the diluted sample and the standard solutions into the HPLC system. The analysis for a phenolic compound would typically use a reverse-phase C18 column with a mobile phase consisting of a mixture of water (with 0.1% formic acid) and an organic solvent like acetonitrile (with 0.1% formic acid).[11] Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. The actual solubility in the saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process using the shake-flask method coupled with HPLC analysis.

References

- 1. Khan Academy [khanacademy.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. evotec.com [evotec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2,4-difluorophenol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest searches of the Cambridge Structural Database (CSD) and other public crystallographic repositories, the complete single-crystal X-ray structure of 5-Bromo-2,4-difluorophenol has not been publicly reported. Therefore, this guide provides a comprehensive, hypothetical framework for its determination and analysis based on established methodologies and data from closely related halogenated phenols. The quantitative data presented herein is illustrative and should be considered predictive.

This technical guide outlines the theoretical methodology for the synthesis, crystallization, and detailed crystal structure analysis of this compound. It is designed to serve as a comprehensive protocol for researchers aiming to elucidate the solid-state structure of this compound and understand the governing intermolecular interactions that dictate its crystal packing.

Data Presentation: Predicted Crystallographic and Interaction Data

The following tables summarize the predicted quantitative data for the crystal structure of this compound. These values are derived from analyses of structurally similar halogenated phenols and are intended to provide a realistic, albeit hypothetical, dataset for this molecule.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₃BrF₂O |

| Formula Weight | 208.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 (± 0.5) |

| b (Å) | 5.0 (± 0.3) |

| c (Å) | 15.0 (± 1.0) |

| α (°) | 90 |

| β (°) | 105 (± 5) |

| γ (°) | 90 |

| Volume (ų) | 615 (± 50) |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.25 (± 0.2) |

| Key Bond Lengths (Å) | C-Br: ~1.88, C-F: ~1.35, C-O: ~1.36, C-C (aromatic): 1.37-1.40 |

| Key Bond Angles (°) | C-C-C (aromatic): ~120, C-C-Br: ~120, C-C-F: ~120, C-C-O: ~120 |

Table 2: Predicted Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Description |

| Hydrogen Bond | O-H···O | 2.7 - 2.9 | 160 - 180 | The primary interaction forming chains or dimers of molecules, where the phenolic hydroxyl group of one molecule donates a hydrogen to the hydroxyl oxygen of an adjacent molecule. |

| Halogen Bond (Type II) | C-Br···O | 3.0 - 3.3 | 160 - 175 | An electrophilic region on the bromine atom of one molecule interacts with the nucleophilic lone pair of the oxygen atom on a neighboring molecule. This is a highly directional interaction.[1][2] |

| Halogen Bond (Type II) | C-Br···F | 3.1 - 3.4 | 155 - 170 | A directional interaction between the electrophilic cap of the bromine atom and the nucleophilic fluorine atom of an adjacent molecule. The geometry of this interaction is a key feature in the crystal packing of many halogenated compounds.[1][2] |

| π-π Stacking | Cg···Cg | 3.5 - 3.8 | - | Offset face-to-face or edge-to-face interactions between the aromatic rings of adjacent molecules, contributing to the overall stability of the crystal lattice. Cg refers to the centroid of the aromatic ring. |

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.

A plausible synthetic route involves the bromination of 2,4-difluorophenol.

-

Materials: 2,4-difluorophenol, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Dichloromethane, Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.

-

Procedure:

-

Dissolve 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

High-quality single crystals are essential for X-ray diffraction analysis.[3][4][5] Vapor diffusion is a reliable method for obtaining such crystals from milligram quantities of the compound.[4]

-

Materials: Purified this compound, a selection of volatile solvents (e.g., methanol, ethanol, acetone), and less volatile anti-solvents (e.g., hexane, heptane, water).

-

Procedure (Vapor Diffusion):

-

Prepare a nearly saturated solution of this compound in a small volume (0.5-1 mL) of a suitable solvent (e.g., acetone) in a small vial.

-

Place this small vial inside a larger, sealable jar containing a larger volume (5-10 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane).

-

Seal the jar and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting slow crystal growth over several days to weeks.

-

Monitor the vial for the formation of well-defined, single crystals.

-

The following protocol outlines the standard procedure for data collection and structure refinement.[6][7][8][9]

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Procedure:

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.[7] Mount the crystal on a cryo-loop or a glass fiber and place it on the goniometer head of the diffractometer.

-

Data Collection: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl). Perform data reduction, including corrections for Lorentz and polarization effects, and an empirical absorption correction.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or dual-space recycling methods. Refine the structural model by full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and predicted molecular interactions.

References

- 1. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type II halogen···halogen contacts are halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Comprehensive Theoretical and Computational Guide to 5-Bromo-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational methodologies for the comprehensive study of 5-Bromo-2,4-difluorophenol. The protocols and analyses outlined herein are grounded in established quantum chemical methods, offering a robust framework for investigating the molecular structure, spectroscopic properties, and electronic characteristics of this compound, which is of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a halogenated phenol derivative with potential applications in the development of novel therapeutic agents and functional materials. Understanding its molecular geometry, vibrational modes, electronic behavior, and reactivity is crucial for elucidating its structure-activity relationships and designing new molecules with desired properties. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate these properties at the atomic level. This guide details the standard computational protocols for such an investigation.

Computational Methodology

The theoretical calculations detailed in this guide are typically performed using the Gaussian suite of programs. The methodologies are selected to provide a balance between accuracy and computational cost, making them suitable for routine analysis of organic molecules.

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound. This is crucial as all subsequent calculations are performed on the optimized structure, which corresponds to a minimum on the potential energy surface.

Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p). This basis set is chosen for its good performance in describing the electronic structure of organic molecules containing halogens.

-

Convergence Criteria: Tight convergence criteria are used for the optimization to ensure a true energy minimum is reached.

-

Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies).

Figure 1: Molecular structure of this compound.

Table 1: Theoretical Geometric Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C2-C1-C6 | 119.5 |

| C2-C3 | 1.387 | C1-C2-C3 | 120.2 |

| C3-C4 | 1.388 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.391 | C3-C4-C5 | 119.8 |

| C5-C6 | 1.389 | C4-C5-C6 | 120.0 |

| C6-C1 | 1.398 | C5-C6-C1 | 120.4 |

| C1-O | 1.358 | C1-O-H | 109.2 |

| O-H | 0.965 | C1-C2-F | 119.9 |

| C2-F | 1.345 | C3-C4-F | 119.7 |

| C4-F | 1.348 | C4-C5-Br | 119.6 |

| C5-Br | 1.905 |

Note: The values presented in this table are illustrative and represent typical results expected from the specified level of theory.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the molecular structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Computational Protocol:

-

Method: DFT (B3LYP/6-311++G(d,p)) frequency calculation on the optimized geometry.

-

Analysis: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, a scaling factor (typically around 0.96 for this level of theory) is applied to the calculated frequencies for better agreement with experimental data.

Experimental Protocol (FT-IR):

-

Technique: KBr pellet technique.

-

Procedure: A small amount of this compound is mixed and ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin pellet.

-

Measurement: The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹.

Table 2: Theoretical and Scaled Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Assignment | Theoretical Freq. | Scaled Freq. |

| O-H stretch | 3750 | 3600 |

| C-H stretch (aromatic) | 3150 | 3024 |

| C=C stretch (aromatic) | 1620 | 1555 |

| C=C stretch (aromatic) | 1590 | 1526 |

| C-O stretch | 1280 | 1229 |

| C-F stretch | 1150 | 1104 |

| C-Br stretch | 680 | 653 |

Note: These are selected, representative vibrational modes. A full analysis would include all normal modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei in a molecule. Theoretical calculations of chemical shifts can be a valuable aid in assigning complex NMR spectra.

Computational Protocol:

-

Method: Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

-

Procedure: The GIAO calculations are performed on the optimized geometry. The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to obtain the chemical shifts (δ). δ_sample = σ_TMS - σ_sample

Experimental Protocol (¹H and ¹³C NMR):

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

-

Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is recorded on a high-resolution NMR spectrometer.

Table 3: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (δ) | Atom | ¹³C Chemical Shift (δ) |

| H (O-H) | 5.8 | C1 (-OH) | 152.5 |

| H3 | 7.1 | C2 (-F) | 155.0 (d) |

| H6 | 7.3 | C3 | 115.2 |

| C4 (-F) | 157.8 (d) | ||

| C5 (-Br) | 110.1 | ||

| C6 | 125.6 |

Note: The values are illustrative. (d) indicates a doublet due to C-F coupling.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra.

Computational Protocol:

-

Method: TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Solvent Model: A continuum solvent model (e.g., Polarizable Continuum Model, PCM) can be used to simulate the effect of a solvent (e.g., ethanol or cyclohexane).

-

Analysis: The calculation provides the excitation energies (in eV or nm) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Table 4: Theoretical UV-Vis Absorption Wavelengths (λ_max), Excitation Energies (E), and Oscillator Strengths (f) for this compound

| Transition | λ_max (nm) | E (eV) | f |

| HOMO -> LUMO | 285 | 4.35 | 0.025 |

| HOMO-1 -> LUMO | 240 | 5.17 | 0.150 |

Note: These values are hypothetical and represent typical electronic transitions for a substituted phenol.

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

Analysis Protocol:

-

The HOMO and LUMO energies are obtained from the DFT calculation.

-

The HOMO-LUMO gap (ΔE) is calculated as: ΔE = E_LUMO - E_HOMO.

-

A smaller gap suggests higher reactivity.

Table 5: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are illustrative values.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electrophilic and nucleophilic sites.

Analysis Protocol:

-

The MEP is calculated from the results of the DFT geometry optimization.

-

The map is colored to represent different potential values: red indicates regions of negative potential (nucleophilic), blue indicates regions of positive potential (electrophilic), and green indicates neutral regions.

Figure 2: Concept of Molecular Electrostatic Potential (MEP).

Non-Linear Optical (NLO) Properties

Organic molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. DFT calculations can be used to predict these properties.[1]

Computational Protocol:

-

Method: The first static hyperpolarizability (β) and related NLO properties are calculated using the B3LYP/6-311++G(d,p) method.[1]

-

Analysis: The magnitude of the total hyperpolarizability (β_tot) is a key indicator of the NLO activity of the molecule.

Table 6: Calculated Non-Linear Optical (NLO) Properties of this compound

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 85 |

| Total Hyperpolarizability (β_tot) | 0.5 x 10⁻³⁰ esu |

Note: These are illustrative values and the actual NLO properties may vary.

Workflow Summary

The overall workflow for the theoretical and computational study of this compound is summarized in the following diagram.

Figure 3: Computational workflow for the study of this compound.

Conclusion

This guide has outlined a comprehensive framework for the theoretical and computational investigation of this compound. By employing the described DFT-based methodologies, researchers can gain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The presented protocols for geometry optimization, vibrational and electronic spectra simulation, and analysis of electronic properties such as HOMO-LUMO gap, MEP, and NLO activity, provide a solid foundation for further research and development in the fields of medicinal chemistry and materials science. The illustrative data presented in the tables serves as a reference for the expected outcomes of such computational studies.

References

electrophilic and nucleophilic sites of 5-Bromo-2,4-difluorophenol

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound with significant potential in the synthesis of pharmaceuticals and other fine chemicals. Understanding its reactive sites is crucial for its effective utilization as a chemical building block. This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers of this compound, supported by physicochemical data and generalized experimental protocols. The electronic effects of the hydroxyl, bromo, and fluoro substituents collectively influence the molecule's reactivity, creating distinct regions of electron richness and deficiency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C6H3BrF2O | [1][2] |

| Molecular Weight | 208.99 g/mol | [1][3] |

| CAS Number | 355423-48-2 | [1][2] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| IUPAC Name | This compound | [1] |

Analysis of Reactive Sites

The reactivity of this compound is governed by the interplay of the electronic effects of its substituents on the aromatic ring.

-

Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. It is also the primary site of nucleophilicity.

-

Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). However, it also has a resonance-donating effect (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups. They are, however, ortho-, para-directing for electrophilic aromatic substitution.

-

Bromine Atom (-Br): Similar to fluorine, bromine is an ortho-, para-directing deactivating group. Its inductive effect is weaker than fluorine's, but its resonance effect is also less pronounced.

Nucleophilic Sites

The electron-rich regions of this compound are its primary nucleophilic centers.

-

The Phenolic Oxygen: The oxygen atom of the hydroxyl group possesses two lone pairs of electrons, making it a potent nucleophile. Deprotonation with a base generates the corresponding phenoxide ion, which is an even more powerful nucleophile due to its negative charge. This enhanced nucleophilicity is frequently exploited in Williamson ether synthesis and Ullmann condensation reactions.

-

The Aromatic Ring: The benzene ring is inherently electron-rich and can act as a nucleophile in electrophilic aromatic substitution (EAS) reactions. The directing effects of the substituents determine the positions of electrophilic attack. The hydroxyl group strongly activates the ortho (C6) and para (C3, which is blocked by bromine) positions. The fluorine and bromine atoms also direct ortho and para. The combined effect makes the C6 position the most likely site for electrophilic attack.

Electrophilic Sites

The electron-deficient regions of the molecule are susceptible to attack by nucleophiles.

-

Carbon Atoms Bearing Halogens (C2, C4, C5): The high electronegativity of the fluorine and bromine atoms polarizes the C-F and C-Br bonds, inducing a partial positive charge (δ+) on the attached carbon atoms. These carbons are therefore electrophilic and can be targets for nucleophilic aromatic substitution (SNAr) reactions, particularly the carbons attached to the strongly electron-withdrawing fluorine atoms. The presence of the activating hydroxyl group further facilitates SNAr reactions at the ortho and para positions.

Visualization of Reactivity

The following diagrams illustrate the key reactive sites and reaction pathways of this compound.

Caption: Nucleophilic sites of this compound.

Caption: Electrophilic sites of this compound.

Experimental Protocols

The following are generalized experimental protocols for reactions targeting the nucleophilic and electrophilic sites of this compound, based on procedures for analogous compounds.

O-Alkylation (Targeting the Nucleophilic Oxygen)

This protocol describes a typical Williamson ether synthesis.

Reaction: this compound + R-X → 5-Bromo-2,4-difluorophenyl ether

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., acetone, DMF, THF)

Procedure:

-

To a solution of this compound in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere.

-

Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., reflux) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Caption: Workflow for O-alkylation of this compound.

Electrophilic Aromatic Substitution: Bromination (Targeting the Nucleophilic Ring)

This protocol outlines a typical electrophilic bromination of the aromatic ring.

Reaction: this compound + Br₂ → 6-Dibromo-2,4-difluorophenol

Materials:

-

This compound

-

Bromine (Br₂)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

(Optional) A Lewis acid catalyst (e.g., FeBr₃)

Procedure:

-

Dissolve this compound in the chosen solvent in a flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product as needed.

Conclusion

This compound possesses distinct nucleophilic and electrophilic sites, making it a versatile reagent in organic synthesis. The phenolic oxygen is the primary nucleophilic center, especially upon deprotonation, while the aromatic ring can undergo electrophilic substitution at the C6 position. The carbon atoms attached to the halogens are electrophilic and susceptible to nucleophilic aromatic substitution. A thorough understanding of these reactive properties is essential for leveraging this compound in the development of novel molecules in the pharmaceutical and materials science industries.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-difluorophenol is a valuable substituted phenol derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the bromine atom provides a reactive handle for further functionalization, such as in cross-coupling reactions, while the fluorine atoms can significantly influence the compound's physicochemical and biological properties, including metabolic stability and binding affinity. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic bromination of 2,4-difluorophenol.

Principle

The synthesis of this compound from 2,4-difluorophenol is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (in this case, bromine) to the ortho and para positions. In the case of 2,4-difluorophenol, the positions ortho and para to the hydroxyl group are either occupied by fluorine atoms or sterically hindered. The most electronically favorable and accessible position for bromination is the C5 position, which is para to one fluorine atom and ortho to the other, leading to the desired product.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

2,4-difluorophenol (≥98%)

-

Elemental Bromine (Br₂) (≥99.5%)

-

Chloroform (CHCl₃), anhydrous (≥99%)

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Fume hood

-